molecular formula C₂₅H₂₅NO₉S B1140264 (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane CAS No. 98854-88-7

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

Cat. No.: B1140264
CAS No.: 98854-88-7
M. Wt: 515.53
InChI Key:
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Description

The compound “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” is a complex organic molecule that features multiple functional groups, including an ethoxy group, a phenoxy group, a methanesulfonyloxy group, a nitrobenzoyloxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the various functional groups. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the ethoxy and phenoxy groups.

    Esterification reactions: to form the nitrobenzoyloxy group.

    Sulfonation reactions: to introduce the methanesulfonyloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” can undergo various chemical reactions, including:

    Oxidation: The phenyl and ethoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyloxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the materials science industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2RS,3RS)-3-(2-Methoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
  • (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-aminobenzoyloxy)-3-phenylpropane

Uniqueness

The uniqueness of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9S/c1-3-32-21-11-7-8-12-22(21)34-24(18-9-5-4-6-10-18)23(35-36(2,30)31)17-33-25(27)19-13-15-20(16-14-19)26(28)29/h4-16,23-24H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHNDUASQGQRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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